molecular formula C17H18O2 B12076530 4-(Benzyloxy)-1-phenylbutan-1-one CAS No. 139518-43-7

4-(Benzyloxy)-1-phenylbutan-1-one

Cat. No.: B12076530
CAS No.: 139518-43-7
M. Wt: 254.32 g/mol
InChI Key: CWUAFTUQAJVKKQ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1-phenylbutan-1-one is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a phenylbutanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-1-phenylbutan-1-one typically involves the alkylation of 4-hydroxy-1-phenylbutan-1-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.

    Substitution: NaH in DMF, followed by the addition of alkyl halides.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-(Benzyloxy)-1-phenylbutan-1-one is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo various chemical transformations allows for the creation of drug candidates with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable building block in the manufacture of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which 4-(Benzyloxy)-1-phenylbutan-1-one exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.

Molecular Targets and Pathways:

    Enzymes: The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates.

    Receptors: It may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

    4-Benzyloxyphenol: Similar in structure but lacks the phenylbutanone backbone.

    4-(Benzyloxy)benzaldehyde: Contains a benzyloxy group attached to a benzaldehyde moiety.

    4-(Benzyloxy)benzoic acid: Features a benzyloxy group attached to a benzoic acid structure.

Uniqueness: 4-(Benzyloxy)-1-phenylbutan-1-one stands out due to its combination of a benzyloxy group and a phenylbutanone backbone. This unique structure imparts distinct reactivity and versatility, making it suitable for a wide range of applications in synthetic chemistry, medicinal research, and industrial processes.

Properties

CAS No.

139518-43-7

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

1-phenyl-4-phenylmethoxybutan-1-one

InChI

InChI=1S/C17H18O2/c18-17(16-10-5-2-6-11-16)12-7-13-19-14-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2

InChI Key

CWUAFTUQAJVKKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCC(=O)C2=CC=CC=C2

Origin of Product

United States

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